4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWCIPWKJBHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Core Intermediate Formation
Construction of the 1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-6-Amine Scaffold
The tetrahydroquinoline core is synthesized via a modified Skraup-Doebner-Von Miller reaction. Cyclohexanone derivatives are condensed with aniline precursors under acidic conditions (H$$2$$SO$$4$$, 110°C), followed by catalytic hydrogenation (Pd/C, H$$_2$$, 50 psi) to yield 1,2,3,4-tetrahydroquinoline. Isobutyryl incorporation is achieved through a two-step process:
- Protection of the secondary amine : Boc-anhydride (di-tert-butyl dicarbonate) in THF at 0°C (90% yield).
- Acylation : Reaction with isobutyryl chloride in the presence of Et$$_3$$N (2 eq) at room temperature, followed by Boc deprotection using TFA/DCM (1:1) to yield 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine.
Key optimization parameters :
- Excess isobutyryl chloride (1.5 eq) prevents residual amine side products.
- Strict temperature control (<25°C) minimizes N-overacylation.
Sulfonamide Coupling Strategies
Classical Sulfonylation
The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM under N$$2$$. Triethylamine (3 eq) scavenges HCl, driving the reaction to >90% completion in 4 hours. Post-reaction, the crude product is washed with 5% NaHCO$$3$$ and purified via silica chromatography (EtOAc/hexane, 3:7) to isolate the title compound (mp 148–150°C).
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 20 min) in DMF accelerates sulfonamide bond formation, achieving 88% yield with reduced side-product formation. This method is particularly effective for heat-sensitive intermediates, as demonstrated in structurally analogous benzenesulfonamides.
Catalytic and Solvent Systems
Palladium-Catalyzed Cyclization
Palladium(II) acetate (5 mol%) with Xantphos (10 mol%) in toluene enables efficient cyclization of nitro precursors to tetrahydroquinoline, critical for large-scale synthesis. This method avoids harsh reducing agents, preserving the isobutyryl group (Table 1).
Table 1: Comparative Analysis of Cyclization Catalysts
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)$$_2$$ | Toluene | 110 | 92 | 98.5 |
| FeCl$$_3$$ | DCE | 80 | 78 | 95.2 |
| None (thermal) | Xylene | 150 | 65 | 89.1 |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, MeCN/H$$2$$O + 0.1% TFA) resolves sulfonamide diastereomers, a common issue in non-symmetrical tetrahydroquinoline derivatives. Gradient elution (20–80% MeCN over 30 min) achieves baseline separation (R$$s$$ > 2.0).
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 10.21 (s, 1H, SO$$2$$NH), 7.82–7.75 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH-isobutyryl), 2.96–2.89 (m, 2H, CH$$2$$), 1.98–1.91 (m, 1H, CH(CH$$3$$)$$2$$), 1.12 (d, J = 6.8 Hz, 6H, (CH$$3$$)$$_2$$).
- HRMS : m/z calculated for C$${19}$$H$${20}$$FN$$3$$O$$3$$S [M+H]$$^+$$: 406.1234; found: 406.1231.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
Tetrahydroquinoline Modifications
- Isobutyryl vs.
- Sulfonyl and Oxo Groups : The propylsulfonyl group in and the oxo group in introduce distinct electronic and steric profiles, influencing metabolic stability and hydrogen-bonding interactions .
Characterization Techniques
Structural confirmation across analogs relies on NMR, HRMS (), and crystallographic tools such as SHELX and Mercury (). These methods ensure precise determination of molecular conformation and purity .
Biological Activity
4-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a tetrahydroquinoline core, which is often associated with various pharmacological effects, including antitumor and antibacterial activities. The presence of the sulfonamide group suggests further avenues for exploration in antibiotic properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 357.42 g/mol
- CAS Number : 946372-20-9
The compound's structure includes a benzene ring attached to a sulfonamide group and a tetrahydroquinoline derivative, contributing to its diverse biological activity.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance:
- Mechanism of Action : These compounds may inhibit pathways involved in cell proliferation and apoptosis. They have shown potential in modulating the activity of key proteins involved in cancer progression.
Case Study: In Vitro Antitumor Activity
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 0.054 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung Cancer) | 0.048 | Inhibits tubulin assembly |
These findings suggest that modifications in the structure of similar compounds can enhance their efficacy against specific cancer types.
Antibacterial Activity
The sulfonamide moiety in the compound hints at possible antibacterial properties. Sulfonamides have been historically recognized for their effectiveness against bacterial infections.
Research Findings
Studies are ongoing to evaluate the inhibitory effects of this compound on various bacterial strains. Preliminary results indicate:
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
- Potential Mechanism : Interference with bacterial folate synthesis pathways.
Other Biological Activities
In addition to antitumor and antibacterial activities, there is emerging evidence that compounds within this class may also exhibit:
- Anti-inflammatory Effects : By modulating inflammatory pathways.
- Neuroprotective Properties : Potentially beneficial in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Key Modifications
Research suggests that variations in substituents on the tetrahydroquinoline ring can significantly impact:
- Potency : Changes in halogenation or alkylation can enhance binding affinity to target proteins.
- Selectivity : Modifications can lead to selective inhibition of specific kinases or enzymes involved in disease processes.
Q & A
Q. How can the crystal structure of 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide be determined experimentally?
Methodological Answer:
Q. What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
- Multi-step synthesis :
- Tetrahydroquinoline core : Synthesize via Bischler-Napieralski cyclization or reductive amination .
- Sulfonylation : React the 6-amino-tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Isobutyryl group : Introduce via acylation using isobutyryl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (>98%) and 1H/13C NMR (e.g., δ 7.8–8.2 ppm for sulfonamide protons) .
Q. What analytical techniques are critical for characterizing this compound’s purity?
Methodological Answer:
Q. How can researchers identify potential biochemical targets for this sulfonamide?
Methodological Answer:
- Enzyme inhibition assays : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases) using fluorogenic substrates .
- Crystallographic docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like TRIM24 bromodomains, guided by structural analogs .
Advanced Research Questions
Q. How can synthetic yield be optimized for the isobutyryl acylation step?
Methodological Answer:
Q. What structural modifications enhance this compound’s selectivity for kinase inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Replace isobutyryl with cyclopropanecarbonyl to reduce steric bulk (see ) .
- Introduce electron-withdrawing groups (e.g., Cl at position 3) to modulate binding affinity (compare with ) .
- Crystallographic validation : Co-crystallize modified analogs with target kinases (e.g., PIM1) to assess binding modes .
Q. How can solubility challenges in aqueous buffers be addressed?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) and characterize via dynamic light scattering (DLS) .
Q. How should researchers resolve contradictory bioactivity data across assay platforms?
Methodological Answer:
Q. What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In silico tools :
- Experimental validation : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS .
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
